2,6-Diethylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6575-14-0 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2,6-diethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4H2,1-2H3 |
InChI Key |
CJMUUZJMEHARSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry of 2,6 Diethylbenzonitrile
Advanced Synthetic Routes to 2,6-Diethylbenzonitrile and its Direct Precursors
The creation of this compound and its precursors can be achieved through various synthetic strategies. These range from direct introduction of the nitrile group onto a substituted benzene (B151609) core to more elaborate multi-step sequences. Modern approaches prioritize efficiency, selectivity, and adherence to green chemistry principles.
Novel Catalytic Approaches for Nitrile Group Introduction on Substituted Benzene Cores
Recent advancements in catalysis have provided innovative methods for introducing nitrile groups onto aromatic rings. One such approach involves the transition-metal-mediated cyanation of aryl halides or pseudo-halides. researchgate.net While effective, these methods can suffer from drawbacks like the formation of metal waste and the potential for catalyst poisoning. researchgate.net To circumvent these issues, researchers have explored the use of nonmetallic, organic cyano-group sources for the cyanation of arene C-H bonds and aryl halides. researchgate.net
Another novel strategy is the direct C-H cyanation of arenes using organic photoredox catalysis. This method employs an acridinium photoredox catalyst and trimethylsilyl cyanide under an aerobic atmosphere at room temperature. nih.gov This approach is compatible with a range of functional groups and offers a mild, metal-free alternative to traditional methods. nih.gov Furthermore, catalytic systems utilizing carbon dioxide and ammonia as sources for the cyano group are being developed. For instance, a copper-catalyzed reaction can transform various aromatic iodides and bromides into the corresponding nitriles. cell.comnih.gov
Biocatalysis also presents a promising and sustainable route. Engineered aliphatic aldoxime dehydratases have been successfully used for the scalable synthesis of aromatic nitriles under mild conditions, reducing the environmental impact associated with traditional industrial processes like ammoxidation. nih.gov
Multi-step Synthetic Sequences for Benzonitrile (B105546) Scaffolds
Multi-step synthesis provides a versatile platform for constructing complex benzonitrile derivatives. A common strategy involves the transformation of a pre-existing functional group on the benzene ring into a nitrile. For example, an aldehyde can be converted to a nitrile in a one-pot process by heating with hydroxylamine hydrochloride. organic-chemistry.org The synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is considered an advantageous route. semanticscholar.orgrsc.orgrsc.org This transformation can be facilitated by various catalysts, including a deep eutectic mixture of choline chloride and urea, or nickel-catalyzed oxidation. organic-chemistry.org
Ionic liquids have also emerged as effective agents in these multi-step sequences, acting as recyclable catalysts and co-solvents. rsc.orgresearchgate.net For instance, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt in conjunction with an ionic liquid has been shown to produce benzonitriles in high yields with simplified separation processes. rsc.orgresearchgate.net
Another well-established multi-step approach is the Sandmeyer reaction, where an aniline derivative is converted to a diazonium salt, which is then displaced by a cyanide nucleophile. youtube.com This method is particularly useful for introducing the cyano group at a specific position on the aromatic ring. The order of reactions is crucial in multi-step synthesis to ensure the desired regioselectivity. For instance, oxidizing an alkyl group to a carboxylic acid installs a meta-director, which can then guide the subsequent introduction of a nitro group that can be converted to a diazonium salt for cyanation. youtube.com
| Starting Material | Reagents | Product | Key Features |
| Aryl Halide | Metal Cyanide (e.g., CuCN) | Aryl Nitrile | Transition-metal catalyzed, potential for metal waste. researchgate.net |
| Arene | Trimethylsilyl cyanide, Photoredox catalyst | Aryl Nitrile | Metal-free, mild conditions. nih.gov |
| Aldehyde | Hydroxylamine hydrochloride | Nitrile | One-pot synthesis. organic-chemistry.org |
| Aniline | NaNO₂, H₂SO₄; then CuCN | Benzonitrile | Sandmeyer reaction, good regiochemical control. youtube.com |
| Benzaldehyde | Hydroxylamine hydrochloride, Ionic Liquid | Benzonitrile | Green synthesis, recyclable catalyst. rsc.orgresearchgate.net |
Green Chemistry Principles and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes to benzonitriles. A key focus is the use of environmentally benign reagents and solvents. Water is an ideal green solvent, and methodologies have been developed for the Knoevenagel condensation to synthesize benzylidenemalononitrile derivatives in water under microwave irradiation without a catalyst. eurekaselect.com
Ionic liquids are also at the forefront of sustainable synthesis, serving multiple roles as recyclable co-solvents, catalysts, and phase-separation agents, thereby eliminating the need for metal salt catalysts and simplifying product recovery. semanticscholar.orgrsc.orgresearchgate.net Electrochemical methods offer another sustainable pathway, allowing for the transformation of toluene derivatives into nitriles using water, ammonia, and a simple catalyst at room temperature and standard pressure, avoiding the high temperatures and aggressive chemicals of traditional industrial processes. sciencelink.net
Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry. The use of engineered enzymes, such as aldoxime dehydratases, provides an energy-efficient and environmentally friendly alternative to conventional manufacturing of aromatic nitriles. nih.gov Additionally, the development of catalytic systems that utilize abundant and non-toxic starting materials like carbon dioxide and ammonia further underscores the commitment to sustainable chemical synthesis. nih.govrsc.org
Mechanistic Investigations of Reactions Involving this compound
Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for designing new synthetic applications. The electronic properties of the nitrile group and the steric hindrance from the two ethyl groups play a significant role in determining the course of its reactions.
Exploration of Nucleophilic Pathways at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This nucleophilic addition is a fundamental reaction of nitriles and leads to a variety of functional group transformations. researchgate.netmasterorganicchemistry.com The reaction typically proceeds through a tetrahedral intermediate, where the hybridization of the nitrile carbon changes from sp to sp². libretexts.org
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. researchgate.netncert.nic.in The rate and reversibility of nucleophilic addition are influenced by the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents lead to irreversible additions, while weaker nucleophiles may result in reversible reactions. masterorganicchemistry.comyoutube.com
In the context of this compound, the steric bulk of the two ethyl groups ortho to the nitrile group would be expected to hinder the approach of nucleophiles to the nitrile carbon. This steric hindrance can decrease the rate of nucleophilic addition compared to less substituted benzonitriles.
Study of Electrophilic Aromatic Substitution Patterns on the Diethylbenzonitrile Core
Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the benzene ring. wikipedia.org The nitrile group is a deactivating, meta-directing group. lkouniv.ac.in This means that it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position. lkouniv.ac.in The ethyl groups, on the other hand, are activating, ortho-, para-directing groups. libretexts.org
In this compound, the directing effects of the nitrile and ethyl groups are in opposition. The two ethyl groups strongly activate the positions ortho and para to them. The position para to one ethyl group is the other ethyl group, and the positions ortho to the ethyl groups are the nitrile group and the positions adjacent to the nitrile group. The nitrile group deactivates the ring and directs meta.
Radical and Photochemical Reactions in Sterically Encumbered Nitriles
The presence of sterically demanding diethyl groups at the ortho positions of this compound significantly influences its reactivity in radical and photochemical reactions. The ethyl groups can participate in reactions at the benzylic positions and also sterically shield the aromatic ring and the nitrile functionality.
Radical Reactions
The benzylic hydrogens of the ethyl groups in this compound are susceptible to abstraction by radicals, leading to the formation of a resonance-stabilized benzylic radical. This reactivity is a common feature of alkylbenzenes. youtube.comyoutube.com The stability of this radical is enhanced by the delocalization of the unpaired electron into the aromatic π-system.
Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, is expected to selectively occur at the benzylic positions of the ethyl groups. youtube.comyoutube.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The propagation steps involve the abstraction of a benzylic hydrogen by a bromine radical, followed by the reaction of the resulting benzylic radical with a molecule of Br₂ or NBS to form the halogenated product and a new bromine radical.
The general transformation can be depicted as follows:
Initiation: Formation of bromine radicals.
Propagation:
Abstraction of a benzylic hydrogen from this compound by a bromine radical.
Reaction of the 2,6-diethylbenzyl radical with a bromine source to yield a benzylic bromide and a new bromine radical.
Termination: Combination of radicals.
Due to the statistical presence of four equivalent benzylic hydrogens, monohalogenation is the primary expected outcome under controlled conditions.
Photochemical Reactions
Under photochemical conditions, benzonitriles can undergo [2+2] cycloaddition reactions with alkenes. nsf.govresearchgate.netyoutube.comyoutube.com These reactions are typically concerted and proceed through an excited state of the benzonitrile, leading to the formation of a cyclobutane ring. youtube.comyoutube.com The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the benzonitrile and the alkene.
For this compound, the steric hindrance imposed by the ortho-diethyl groups would be expected to play a significant role in the approach of the alkene, potentially influencing the stereochemical outcome of the cycloaddition. The bulky ethyl groups may direct the incoming alkene to the less hindered face of the molecule.
Stereochemical Implications of Diethyl Substitution on Reaction Outcomes
The two ethyl groups in this compound introduce stereochemical considerations in reactions involving the benzylic positions and the aromatic ring.
Reactions at the Benzylic Position
When a reaction creates a new chiral center at one of the benzylic carbons, the presence of the bulky adjacent ethyl group and the nitrile group can influence the stereochemical outcome. For instance, in a radical halogenation reaction, the intermediate benzylic radical is trigonal planar. The subsequent attack by a halogen can occur from either face of the planar radical. In the case of this compound, the steric bulk of the other ethyl group and the nitrile group might lead to a slight preference for one face over the other, potentially resulting in a minor degree of diastereoselectivity if a second chiral center is present in the molecule or introduced during the reaction. However, for a simple halogenation, a racemic mixture of enantiomers would be expected if the benzylic carbon becomes a stereocenter.
Reactions on the Aromatic Ring
For reactions occurring on the aromatic ring, such as electrophilic aromatic substitution, the diethyl groups exert a strong steric directing effect. The sheer bulk of these groups would likely hinder the approach of electrophiles to the ortho and meta positions, making the para position (C4) the most probable site for substitution, provided the electronic effects of the nitrile group allow for such a reaction. The nitrile group is a deactivating group and a meta-director. The interplay between the steric hindrance of the ethyl groups and the electronic directing effect of the nitrile group would determine the final regiochemical and stereochemical outcome.
Derivatization and Functionalization Strategies of this compound
The this compound molecule offers several sites for chemical modification, including the aromatic ring, the nitrile functionality, and the benzylic positions of the ethyl groups.
Halogenation Studies of the Aromatic Ring System
Electrophilic aromatic halogenation of this compound would involve the substitution of a hydrogen atom on the benzene ring with a halogen. The nitrile group is a meta-director and deactivates the ring towards electrophilic attack. The two ethyl groups are ortho, para-directing and activating. However, the significant steric hindrance from the diethyl groups at positions 2 and 6 would likely prevent substitution at the ortho positions (3 and 5). Therefore, electrophilic halogenation is expected to occur at the position para to the nitrile group (C4), which is also a meta position relative to the ethyl groups.
Bromination
Aromatic bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst such as FeBr₃ or AlBr₃. libretexts.orgresearchgate.net For a deactivated ring like this compound, harsher conditions might be necessary. N-Bromosuccinimide (NBS) in the presence of a strong acid could also be employed for the bromination of deactivated aromatic rings.
| Reagent/Catalyst | Expected Product |
| Br₂ / FeBr₃ | 4-Bromo-2,6-diethylbenzonitrile |
| NBS / H₂SO₄ | 4-Bromo-2,6-diethylbenzonitrile |
Chlorination
Similarly, chlorination of the aromatic ring can be carried out using chlorine (Cl₂) with a Lewis acid catalyst like FeCl₃ or AlCl₃. libretexts.org
| Reagent/Catalyst | Expected Product |
| Cl₂ / FeCl₃ | 4-Chloro-2,6-diethylbenzonitrile |
Alkylation and Arylation Reactions for Extended Frameworks
Expanding the molecular framework of this compound can be achieved through alkylation and arylation reactions.
Alkylation
Direct Friedel-Crafts alkylation of the aromatic ring is unlikely to be successful due to the deactivating nature of the nitrile group. A more viable approach would be through nucleophilic aromatic substitution (SNAr) on a halogenated derivative of this compound. For this to occur, the ring needs to be sufficiently activated towards nucleophilic attack, which is challenging with only a nitrile group.
An alternative strategy involves the reaction of a halogenated derivative, such as 4-bromo-2,6-diethylbenzonitrile, with organometallic reagents. For instance, a Grignard reagent in the presence of a suitable catalyst could potentially displace the halogen.
Arylation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds between aromatic rings. dicp.ac.cnrsc.org This would first require the synthesis of a halogenated this compound, for example, 4-bromo-2,6-diethylbenzonitrile. This halo-derivative could then be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the arylated product.
| Reaction | Reactants | Catalyst/Conditions | Product |
| Suzuki-Miyaura Coupling | 4-Bromo-2,6-diethylbenzonitrile, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-2,6-diethylbenzonitrile |
Palladium-catalyzed direct C-H arylation could be another approach, although the steric hindrance around the C-H bonds ortho to the nitrile group would be a significant challenge. dicp.ac.cnrsc.org
Chemical Transformations of the Nitrile Functionality to Other Organic Groups
The nitrile group of this compound is a versatile functional group that can be converted into various other organic functionalities.
Hydrolysis to Amide and Carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding amide, while complete hydrolysis gives the carboxylic acid. The hydrolysis of the sterically hindered this compound might require more forcing conditions compared to unhindered nitriles. For instance, the hydrolysis of the structurally similar 2,6-difluorobenzonitrile to 2,6-difluorobenzamide has been studied in high-temperature liquid water. researchgate.net
Acid-catalyzed hydrolysis: Treatment with a strong acid like H₂SO₄ in water. rsc.org
Base-catalyzed hydrolysis: Refluxing with an aqueous solution of a strong base like NaOH.
| Reaction | Conditions | Product |
| Partial Hydrolysis | H₂SO₄ (conc.), heat | 2,6-Diethylbenzamide |
| Complete Hydrolysis | H₂SO₄ (aq.), reflux or NaOH (aq.), reflux | 2,6-Diethylbenzoic acid |
Reduction to Amine
The nitrile group can be reduced to a primary amine, 2,6-diethylbenzylamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. masterorganicchemistry.comyoutube.com The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup.
| Reagent | Solvent | Product |
| LiAlH₄ | Diethyl ether or THF | 2,6-Diethylbenzylamine |
Catalytic hydrogenation over a metal catalyst such as Raney nickel or platinum oxide can also be employed for the reduction of nitriles to primary amines.
Conversion to Tetrazole
The nitrile functionality can undergo a [3+2] cycloaddition reaction with an azide, typically sodium azide (NaN₃), to form a tetrazole ring. researchgate.netajgreenchem.combeilstein-journals.org This reaction is often catalyzed by a Lewis acid or a Brønsted acid and is a common method for the synthesis of 5-substituted-1H-tetrazoles.
| Reagents | Catalyst/Conditions | Product |
| NaN₃ | Lewis acid (e.g., ZnCl₂) or Brønsted acid, heat | 5-(2,6-Diethylphenyl)-1H-tetrazole |
Theoretical and Computational Investigations of 2,6 Diethylbenzonitrile
Quantum Chemical Characterization of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-diethylbenzonitrile at the atomic level. nih.gov These computational techniques, such as Density Functional Theory (DFT), enable the modeling of the molecule's electronic and structural features with a high degree of accuracy. plos.org
Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules. uomustansiriyah.edu.iq The combination of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. libretexts.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov
For this compound, the distribution of electron density is significantly influenced by the electron-withdrawing nitrile group (-CN) and the electron-donating diethyl groups. The nitrile group withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, while the ethyl groups donate electron density. This interplay governs the electronic landscape of the molecule. Natural Bond Orbital (NBO) analysis can further elucidate these interactions by quantifying charge transfer and conjugative effects within the molecule. nih.govrsc.org
| Orbital | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Acts as an electron donor in chemical reactions. Its energy level relates to the ionization potential. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Acts as an electron acceptor in chemical reactions. Its energy level relates to the electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates easier excitation and higher reactivity. |
The presence of two ethyl groups at the ortho positions of the benzonitrile (B105546) introduces significant steric hindrance. wikipedia.org This steric bulk forces the ethyl groups to adopt specific conformations to minimize repulsive interactions. upenn.edu Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. upenn.edu
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their structural identification. lehigh.eduarxiv.org
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals. The predicted splitting patterns, based on the n+1 rule, can also be corroborated with experimental data. youtube.com
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. lehigh.edu DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra, when compared with experimental data, help in identifying the characteristic functional groups present in the molecule, such as the C≡N stretch of the nitrile group and the C-H vibrations of the ethyl groups and the aromatic ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. plos.orgnih.gov These calculations provide information about the electronic transitions between molecular orbitals, helping to understand the molecule's photophysical properties. lehigh.edu
| Spectroscopic Technique | Predicted Property | Computational Method |
|---|---|---|
| NMR (Nuclear Magnetic Resonance) | Chemical shifts (¹H, ¹³C), coupling constants | GIAO (Gauge-Including Atomic Orbital) |
| IR (Infrared) | Vibrational frequencies and intensities | DFT (Density Functional Theory) |
| UV-Vis (Ultraviolet-Visible) | Electronic transition energies and oscillator strengths | TD-DFT (Time-Dependent Density Functional Theory) |
Reaction Mechanism Elucidation through Advanced Computational Chemistry
Advanced computational methods are instrumental in unraveling the intricate details of chemical reaction mechanisms. nih.govarxiv.org These techniques allow for the exploration of reaction pathways, the identification of transient species like transition states, and the calculation of kinetic and thermodynamic parameters that govern the reaction. sumitomo-chem.co.jpresearchgate.net
A chemical reaction can be visualized as a path on a potential energy surface (PES). smu.edu Reactants are converted to products by passing through a high-energy state known as the transition state (TS). nih.govnih.gov Locating the TS is a critical step in understanding the reaction mechanism. Computational methods can identify the geometry and energy of the TS, which represents the energy barrier that must be overcome for the reaction to occur. elifesciences.org
Reaction pathway mapping, often done using Intrinsic Reaction Coordinate (IRC) calculations, traces the path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species. smu.edu For complex reactions, multiple pathways and transition states may exist. rsc.org The study of these pathways helps in understanding the selectivity and outcome of a reaction. For instance, in the hydrolysis of similar aromatic compounds, computational studies have been used to investigate different proposed mechanisms, including Meisenheimer complex formation and nucleophilic aromatic substitution. nih.gov
Once the stationary points on the potential energy surface (reactants, products, and transition states) are located, their energies can be used to determine important kinetic and thermodynamic parameters. researchgate.netmdpi.comsdewes.org
Kinetic Parameters: The activation energy (Ea) is the energy difference between the reactants and the transition state and is a key factor in determining the reaction rate. nih.gov A lower activation energy corresponds to a faster reaction. The pre-exponential factor (A), which relates to the frequency of collisions with the correct orientation, can also be calculated. These parameters are essential for understanding how factors like temperature affect the reaction rate. bohrium.com
Thermodynamic Parameters: Computational methods can also calculate thermodynamic quantities such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. researchgate.net ΔG, in particular, determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process, while a positive value indicates a non-spontaneous one. These parameters provide a complete energetic profile of the chemical transformation. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of the reaction; lower Ea means a faster reaction. |
| Enthalpy Change (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Entropy Change (ΔS) | The change in the degree of disorder or randomness in the system. | Contributes to the overall spontaneity of the reaction. |
| Gibbs Free Energy Change (ΔG) | The energy available to do useful work during a reaction. | Determines the spontaneity of a reaction (ΔG < 0 for spontaneous). |
Explicit and Implicit Solvation Models in Reaction Modeling
The solvent environment can profoundly influence chemical reactions. uni-muenchen.de Computational chemistry models this influence using two primary approaches: explicit and implicit solvation.
Explicit solvation models involve simulating a number of individual solvent molecules around the solute. This method provides a detailed, atomistic picture of direct solute-solvent interactions, such as hydrogen bonding, but is computationally expensive. nih.govmdpi.com
Implicit solvation models (or continuum models) represent the solvent as a continuous medium with a defined dielectric constant, averaging out specific molecular interactions. mdpi.com This approach is computationally less demanding and is effective for capturing long-range electrostatic effects. researchgate.net
Hybrid models, often termed cluster-continuum models, combine a few explicit solvent molecules in the first solvation shell with a surrounding continuum, aiming to balance accuracy and computational cost. uni-muenchen.de
The application of these models is crucial for accurately predicting reaction pathways, transition states, and activation energies in solution. For example, computational studies on the hydrolysis of compounds like 2,4,6-trinitrotoluene (B92697) (TNT) have utilized such models to determine reaction favorability and kinetic significance. nih.govnih.gov A similar investigation into the potential hydrolysis or other reactions of this compound would require applying these solvation models, but published research detailing such specific reaction modeling is currently lacking.
Molecular Dynamics Simulations and Intermolecular Interaction Studies
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into the conformational flexibility of molecules and their interactions with the surrounding environment. mdpi.comdovepress.com These simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion, providing a powerful tool for studying complex processes that are difficult to observe experimentally.
Investigation of Solvent-Solute Interactions and Aggregation Tendencies
MD simulations are particularly well-suited for studying the detailed interactions between a solute, like this compound, and solvent molecules. These simulations can reveal the structure of the solvation shell, the orientation of solvent molecules, and the energetics of these interactions. biorxiv.org A study on different chromophores, for instance, noted that the size of the solute, such as the difference between dimethylbenzonitrile and diethylbenzonitrile, can influence the solvent relaxation function. researchgate.net This suggests that the diethyl groups on the benzonitrile ring would have a distinct impact on its solvation dynamics compared to smaller analogues.
Furthermore, MD simulations can be used to investigate the tendency of molecules to aggregate in solution. By simulating multiple solute molecules, it is possible to observe the formation of clusters or aggregates and to analyze the driving forces behind this process, such as hydrophobic interactions or π-stacking. nih.govuwo.ca Such studies are common for understanding processes like protein aggregation but are equally applicable to small organic molecules. nih.gov However, specific MD simulation studies focused on the aggregation tendencies of this compound have not been identified in the surveyed literature.
Computational Modeling of Host-Guest Interactions (if applicable to specific applications)
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. These systems are important models for understanding molecular recognition, which is fundamental in biology and materials science. nih.gov Computational methods, including MD simulations and DFT, are used to predict the binding affinities and geometries of these complexes. nih.govoiccpress.com
These studies often focus on hosts like cyclodextrins or cucurbiturils binding with various guest molecules. nih.gov For this compound to be studied in this context, it would need to be identified as either a host or a guest in a specific application. There is currently no available research that computationally models host-guest interactions involving this compound.
Applications of 2,6 Diethylbenzonitrile and Its Derivatives in Advanced Chemical Research
Role as a Synthetic Intermediate for Architecturally Complex Molecules
The inherent reactivity of the nitrile group, combined with the steric influence of the ortho-diethyl substituents, positions 2,6-Diethylbenzonitrile as a key starting material for constructing intricate molecular architectures.
The nitrile functionality is a well-established precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in pharmaceuticals and functional materials. This compound can undergo several key transformations to yield these valuable cyclic systems.
One significant pathway is the cyclotrimerization of the nitrile groups to form 1,3,5-triazine rings. Research has demonstrated that various benzonitrile (B105546) derivatives can be converted into 2,4,6-triaryl-1,3,5-triazines using catalytic systems composed of low-valent transition metals, such as titanium chlorido complexes reduced with magnesium. researchgate.net This method offers a direct route to symmetrically substituted s-triazine cores, where the steric bulk of the diethyl groups would influence the final conformation and properties of the resulting triazine.
Another fundamental reaction is the [3+2] cycloaddition of the nitrile with an azide to form a tetrazole ring. This reaction, often referred to as a "click" reaction, provides a highly efficient and atom-economical route to 5-substituted 1H-tetrazoles. researchgate.netmdpi.comnih.gov The process can be catalyzed under various conditions, including metal-free systems, highlighting its versatility. researchgate.net For this compound, this transformation would yield 5-(2,6-diethylphenyl)-1H-tetrazole, a scaffold of interest in medicinal chemistry.
| Reaction Type | Reactant | Resulting Heterocycle | General Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Cyclotrimerization | Three molecules of an aryl nitrile | 2,4,6-Triaryl-1,3,5-triazine | Low-valent Titanium complexes with Mg | researchgate.net |
| [3+2] Cycloaddition | Aryl nitrile and sodium azide | 5-Aryl-1H-tetrazole | Various, including metal-free options | researchgate.net |
The rigid structure and defined geometry of this compound make it an intriguing candidate for the construction of ordered, porous materials like Covalent Organic Frameworks (COFs) and for participation in supramolecular assemblies. google.comgoogle.com
In supramolecular chemistry, the nitrile group can act as a hydrogen bond acceptor, enabling the formation of host-guest complexes. Recent studies have shown that phosphorylated cavitand macrocycles can precisely recognize and encapsulate benzonitrile derivatives through a combination of multiple non-covalent interactions, including C-H⋯N and C-H⋯π forces. nih.gov The formation of these "key-lock" complexes is highly dependent on the guest's structure. nih.gov The presence of the diethyl groups in this compound would impart significant steric influence, directing the geometry of binding within a host cavity and affecting the packing of the resulting complexes in the solid state.
While specific COFs constructed from this compound are not yet prevalent in the literature, the principles of COF synthesis allow for its potential use as a building block or "linker." COFs are crystalline porous polymers formed from organic building units linked by strong covalent bonds. google.com The nitrile group could be incorporated into larger molecular building blocks, providing a site for coordination or further functionalization within the framework's pores. The steric hindrance provided by the diethyl groups could be exploited to control the interlayer spacing and pore size of the resulting two- or three-dimensional material.
Catalytic Applications in Organic Transformations
Derivatives of this compound are being investigated for their potential in catalysis, where the electronic and steric properties of the substituted benzonitrile moiety can be harnessed to control reaction outcomes.
In transition metal catalysis, the performance of a metal center is critically dependent on the electronic and steric nature of its coordinating ligands. The this compound scaffold offers distinct features for ligand design. The nitrile group is electron-withdrawing, which can modulate the electron density at the metal center. This electronic influence is crucial for tuning catalytic activity, for example, by promoting the reductive elimination step in cross-coupling cycles. The flanking diethyl groups provide significant steric bulk, which can be used to create a defined coordination pocket around the metal. This steric hindrance can enhance selectivity by controlling substrate approach and can also stabilize reactive, low-coordinate metal species that are key intermediates in many catalytic cycles.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While the nitrile group itself is not a common catalytic motif, it can function as a weak Lewis base or a hydrogen bond acceptor. A hypothetical organocatalyst incorporating the this compound unit could leverage these properties. For instance, a chiral scaffold containing this moiety could create a sterically defined pocket where the nitrile nitrogen interacts with a substrate, positioning it for a subsequent stereoselective transformation. The development of organocatalytic cycloaddition reactions, for example, demonstrates the potential for small organic molecules to facilitate complex bond formations with high selectivity. nih.gov
A significant challenge in modern synthesis is the control of stereochemistry. The steric bulk of the ortho-diethyl groups in this compound makes its biaryl derivatives prone to atropisomerism—a form of axial chirality arising from hindered rotation around a single bond. This property is foundational to the design of many successful chiral ligands in asymmetric catalysis.
Recent breakthroughs have shown that axially chiral benzonitriles can be synthesized with high enantioselectivity through N-heterocyclic carbene (NHC) organocatalysis. ntu.edu.sgresearchgate.net This work establishes a dynamic kinetic resolution process to produce highly enantioenriched biaryl benzonitriles. ntu.edu.sgresearchgate.net Crucially, the study notes that these axially chiral products can be readily converted into other functional molecules, including derivatives with promising applications as chiral catalysts and ligands. ntu.edu.sgresearchgate.net The stability of the chiral axis, enforced by the sterically demanding ortho substituents like the diethyl groups, is key to transferring the chiral information during a catalytic reaction.
| Product Structure Type | Yield (%) | Enantiomeric Excess (ee, %) | Key Feature | Reference |
|---|---|---|---|---|
| Biaryl Benzonitrile | 95 | 96 | Organocatalytic CN formation | researchgate.net |
| Naphthyl-Aryl Benzonitrile | 92 | 92 | Dynamic kinetic resolution | researchgate.net |
| Substituted Biaryl Benzonitrile | 85 | 95 | Control of stereogenic C-C axis | ntu.edu.sg |
Contributions to Materials Science and Engineering
The unique molecular architecture of this compound, featuring a nitrile group and sterically hindering diethyl groups on a benzene (B151609) ring, suggests several potential avenues for its application in the development of advanced materials.
Components in the Synthesis of Polymers and Advanced Polymeric Materials
The benzonitrile moiety can be a versatile precursor or building block in polymer synthesis. The nitrile group can undergo various chemical transformations, such as hydrolysis, reduction, or cycloaddition reactions, to introduce different functionalities into a polymer backbone or as pendant groups. The presence of the diethyl groups can impart specific properties to the resulting polymers.
Potential Polymer Architectures Incorporating this compound Derivatives:
| Polymer Type | Synthetic Route Involving this compound Derivative | Potential Properties |
| Polyamides | Conversion of the nitrile group to a carboxylic acid or amine, followed by polycondensation. | Enhanced thermal stability and altered solubility due to the diethyl groups. |
| Polyimides | Incorporation of diamines or dianhydrides derived from this compound. | Improved processability and specific dielectric properties. |
| Specialty Polymers | Use as a monomer in addition or ring-opening polymerization after suitable functionalization. | Tailored refractive index and mechanical properties. |
Detailed research findings on the specific use of this compound as a monomer or precursor for commercially significant polymers are not widely documented in publicly accessible literature. However, the fundamental reactivity of the benzonitrile group suggests its viability in creating novel polymeric structures with potentially desirable characteristics.
Design and Integration into Functional Materials (e.g., liquid crystals, sensors, optoelectronic materials)
The combination of a polar nitrile group and a non-polar, bulky diethyl-substituted aromatic ring in this compound derivatives makes them interesting candidates for the design of functional materials.
Liquid Crystals: The nitrile group is a common feature in liquid crystalline molecules due to its strong dipole moment, which contributes to the necessary intermolecular interactions for forming mesophases. The steric bulk of the 2,6-diethyl groups could influence the packing of the molecules, potentially leading to the formation of novel liquid crystal phases or modifying the transition temperatures and optical properties of existing liquid crystal systems.
Sensors: Benzonitrile derivatives can be incorporated into sensor platforms. The nitrile group can act as a binding site for specific analytes through hydrogen bonding or other non-covalent interactions. Changes in the local environment upon analyte binding could be transduced into a detectable signal (e.g., optical or electrical). The diethyl groups could be tailored to create specific recognition pockets or to enhance the solubility of the sensor molecule in a particular matrix.
Optoelectronic Materials: The aromatic nature of the benzonitrile core suggests potential for applications in optoelectronics. By extending the conjugation of the π-system through chemical modification, derivatives of this compound could be engineered to exhibit fluorescence or other photophysical properties. The diethyl groups could influence the solid-state packing and, consequently, the charge transport properties of the material.
Hypothetical Performance of Functional Materials Based on this compound Derivatives:
| Functional Material | Potential Role of this compound Moiety | Anticipated Performance Enhancement |
| Liquid Crystals | Core component influencing molecular shape and polarity. | Modification of mesophase behavior and clearing points. |
| Chemical Sensors | Recognition unit with a specific binding site. | Selectivity towards target analytes. |
| Optoelectronic Materials | Building block for conjugated systems. | Tunable emission wavelengths and charge mobility. |
It is important to reiterate that these applications are largely theoretical and would require substantial experimental validation.
Self-Assembly Studies in the Context of Supramolecular Materials
Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular components. The structural features of this compound derivatives make them intriguing candidates for self-assembly studies.
Researchers could explore how modifications to the this compound scaffold affect its ability to form well-defined supramolecular structures such as gels, fibers, or crystalline networks. The interplay between the directional interactions of the nitrile group and the steric influence of the diethyl groups could lead to the formation of unique and potentially useful supramolecular materials.
Analytical Methodologies for Research on 2,6 Diethylbenzonitrile
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to separating 2,6-diethylbenzonitrile from complex mixtures, such as reaction media or environmental samples. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.
High-Resolution Gas Chromatography (HRGC) for Volatile Species Analysis
High-Resolution Gas Chromatography (HRGC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. chromatographytoday.comshimadzu.com The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. libretexts.org The high efficiency of capillary columns allows for the separation of closely related compounds, such as isomers or minor impurities. libretexts.org
For aromatic nitriles, a non-polar or intermediate-polarity stationary phase is often employed. analyticaltoxicology.com A common choice is a polysiloxane-based phase, such as one containing 5% phenyl and 95% dimethylpolysiloxane, which separates compounds based on their boiling points and, to a lesser extent, their interactions with the phenyl groups. analyticaltoxicology.comnih.gov Temperature programming, where the column temperature is gradually increased, is essential for eluting a wide range of compounds in a reasonable time with good peak shape. sielc.com
Table 1: Representative HRGC-MS Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) | Provides high-resolution separation of volatile and semi-volatile aromatic compounds. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. sielc.com |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | Initial 60°C, ramp at 10°C/min to 300°C | Separates compounds based on boiling point; allows for analysis of both volatile impurities and the main analyte. sielc.com |
| Detector | Mass Spectrometer (MS) | Provides both quantification and structural information based on mass-to-charge ratio and fragmentation patterns. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. ru.nl |
Liquid Chromatography Coupled with Advanced Detection Systems (e.g., HPLC-UV/Vis, HPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of compounds that may be thermally labile or have low volatility. measurlabs.com It separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase. asianpubs.org For a moderately non-polar compound like this compound, reversed-phase HPLC is the most common approach. sielc.com
In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. diva-portal.org Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.
HPLC-UV/Vis: A UV-Visible detector is commonly used for quantitative analysis. nih.gov Aromatic compounds like this compound exhibit strong absorbance in the UV region due to their π-electron systems. The wavelength of maximum absorbance (λmax) is selected for optimal sensitivity. nih.gov For substituted benzonitriles, this is typically in the 220-280 nm range.
HPLC-MS/MS: Coupling HPLC with tandem mass spectrometry provides superior selectivity and sensitivity, allowing for definitive identification and quantification even in complex matrices. thieme-connect.comnih.gov After separation by HPLC, the analyte is ionized (commonly via electrospray ionization, ESI) and enters the mass spectrometer. The first mass analyzer selects the parent ion (e.g., the protonated molecule [M+H]+), which is then fragmented. The second mass analyzer detects the resulting characteristic fragment ions. nih.gov This technique is highly specific and robust. researchgate.net
Table 2: Typical HPLC-UV/MS Conditions for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Standard for reversed-phase separation of non-polar to moderately polar organic molecules. diva-portal.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on polarity; gradient elution is effective for complex mixtures. sielc.com |
| Flow Rate | 0.2 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| UV Detection | Diode Array Detector (DAD) monitoring at λmax (~230-270 nm) | Quantifies the analyte and provides spectral data to assess peak purity. thieme-connect.com |
| MS Detector | Triple Quadrupole (QqQ) or Orbitrap | Provides high-sensitivity quantification (QqQ) or high-resolution mass data (Orbitrap). measurlabs.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes moderately polar compounds to form [M+H]+ ions for MS analysis. diva-portal.org |
Sophisticated Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are essential for confirming the molecular structure of this compound and for quantitative measurements. These methods probe the interactions of molecules with electromagnetic radiation to provide detailed structural information.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. oxinst.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and type of hydrogen atoms, showing characteristic signals for the aromatic protons and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃). sigmaaldrich.com ¹³C NMR shows the number of unique carbon atoms, including the nitrile carbon, the substituted and unsubstituted aromatic carbons, and the ethyl group carbons. epfl.ch
2D NMR (COSY, HSQC): Two-dimensional NMR techniques are used to resolve complex spectra and establish definitive structural assignments. youtube.com
COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, for example, showing a correlation between the -CH₂- quartet and the -CH₃- triplet of the ethyl groups. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). creative-biostructure.comrsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1 (-CN) | - | ~118 | s |
| C2/C6 (-C-Et) | - | ~145 | s |
| C3/C5 (-CH) | ~7.2 - 7.3 | ~128 | d |
| C4 (-CH) | ~7.3 - 7.4 | ~132 | d |
| -CH₂- | ~2.8 | ~26 | q |
| -CH₃ | ~1.3 | ~15 | t |
Note: Predicted values are based on analysis of similar substituted aromatic structures. Actual values may vary. sigmaaldrich.comepfl.ch
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.comyoutube.com For this compound (C₁₁H₁₃N), HRMS can confirm this specific formula against other possibilities.
Upon ionization, the molecule can undergo fragmentation, and analyzing these fragments (MS/MS) provides further structural evidence. For benzonitrile (B105546) derivatives, common fragmentation pathways include the loss of small, stable molecules like HCN. ru.nl
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N | - |
| Nominal Mass | 159 amu | Integer mass based on most common isotopes. |
| Monoisotopic (Exact) Mass | 159.10480 u | Calculated mass using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N). missouri.edusisweb.com |
| Observed Ion (ESI+) | [M+H]⁺ | Protonated molecule typically observed in ESI-MS. |
| Theoretical m/z of [M+H]⁺ | 160.11263 | Confirms the elemental composition with high confidence when matched experimentally. warwick.ac.uk |
| Potential Fragments | Loss of CH₃ (methyl), C₂H₄ (ethene), HCN (hydrogen cyanide) | Characteristic fragmentation patterns aid in structural confirmation. ru.nl |
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.zaksu.edu.sa Each provides a unique "fingerprint" spectrum that is characteristic of the compound's structure. These methods are sensitive to changes in bond type, symmetry, and functional groups. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. ksu.edu.sa It is particularly useful for identifying polar functional groups.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). ksu.edu.sa It is sensitive to vibrations that cause a change in the polarizability of the molecule and is excellent for identifying non-polar symmetric bonds. up.ac.za
For this compound, the most prominent and diagnostic feature in its vibrational spectra is the stretching of the nitrile (C≡N) triple bond. The aromatic ring also gives rise to a series of characteristic bands. niscpr.res.inias.ac.in
Table 5: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Description |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR & Raman | Stretching of the C-H bonds on the benzene (B151609) ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | IR & Raman | Asymmetric and symmetric stretching of C-H bonds in the ethyl groups. orientjchem.org |
| Nitrile (C≡N) Stretch | 2220 - 2240 | IR & Raman | A sharp, strong band characteristic of the nitrile functional group. researchgate.net |
| Aromatic C=C Stretch | 1450 - 1610 | IR & Raman | In-plane stretching vibrations of the benzene ring. orientjchem.org |
| C-H Bending | 1370 - 1470 | IR & Raman | Bending (scissoring, rocking) vibrations of the CH₂ and CH₃ groups. |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR (Strong) | Bending of the C-H bonds out of the plane of the aromatic ring, characteristic of the substitution pattern. orientjchem.org |
X-ray Crystallography for Solid-State Molecular Architecture Determination
For a compound like this compound, obtaining a high-quality single crystal is the first critical step. This is typically achieved through slow evaporation of a saturated solution or by cooling a solution. Once a suitable crystal is mounted on a goniometer in the X-ray diffractometer, it is rotated while being exposed to the X-ray beam. The diffraction data is collected by a detector and then processed computationally to generate a model of the crystal structure.
While specific crystallographic data for this compound is not publicly available in crystallographic databases as of the time of this writing, a hypothetical dataset for a molecule of similar size and complexity is presented below for illustrative purposes. The data is representative of what would be expected from a successful X-ray diffraction analysis.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C11H13N |
| Formula Weight | 159.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (Å3) | 1038.9 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.018 |
Electrochemical Methods for Redox Behavior Analysis and Mechanism Studies
Electrochemical methods are instrumental in investigating the redox properties of molecules, providing insights into their electron transfer processes. For aromatic nitriles like this compound, cyclic voltammetry (CV) is a commonly employed technique. CV involves sweeping the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the reduction and oxidation potentials of the analyte.
The electrochemical behavior of benzonitrile and its derivatives is characterized by the reduction of the nitrile group. mdpi.com The potential at which this reduction occurs is influenced by the nature of the substituents on the benzene ring. In the case of this compound, the two ethyl groups are electron-donating. These groups increase the electron density on the aromatic ring, making the reduction of the nitrile group more difficult. Consequently, this compound is expected to have a more negative reduction potential compared to unsubstituted benzonitrile.
A typical CV experiment for this compound would involve dissolving the compound in a suitable organic solvent containing a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate. The solution is then analyzed using a three-electrode system (working, reference, and counter electrodes). The resulting cyclic voltammogram would likely show an irreversible reduction peak corresponding to the formation of a radical anion.
The table below presents hypothetical data from a cyclic voltammetry experiment on this compound, illustrating the expected findings.
| Parameter | Hypothetical Value |
|---|---|
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Scan Rate | 100 mV/s |
| Reduction Peak Potential (Epc) | -2.45 V |
By studying the effect of scan rate and performing controlled potential electrolysis, further details about the reaction mechanism, such as the stability of the radical anion and subsequent chemical reactions, can be elucidated. sigmaaldrich.com
Environmental Fate and Transformation Studies of 2,6 Diethylbenzonitrile
Environmental Persistence and Degradation Pathways
The persistence of a chemical in the environment is a critical factor in determining its potential for long-term impact. For 2,6-diethylbenzonitrile, this would be influenced by its susceptibility to various degradation processes.
Biodegradation Mechanisms in Aquatic and Terrestrial Ecosystems
Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the removal of many synthetic chemicals from the environment. Research into the biodegradation of this compound would need to identify specific microbial species or consortia capable of its transformation in both water and soil. Studies would involve laboratory incubations with environmental samples (water, sediment, and soil) spiked with this compound to determine the rate and extent of its breakdown under both aerobic and anaerobic conditions.
Photolytic and Hydrolytic Transformation Processes under Environmental Conditions
Photolysis, or degradation by sunlight, and hydrolysis, the reaction with water, are significant abiotic degradation pathways. The susceptibility of this compound to these processes would depend on its chemical structure, specifically the presence of functional groups that can absorb light or react with water. Laboratory studies would be required to determine the half-life of this compound under various light and pH conditions, simulating natural environmental settings.
Identification of Environmental Transformation Products and Their Ecological Significance
When a parent compound degrades, it forms transformation products or metabolites, which may have their own toxicological and ecological effects.
Metabolite Formation in Environmental Media
Identifying the metabolites of this compound is crucial for a complete environmental assessment. Advanced analytical techniques, such as mass spectrometry coupled with chromatography, would be necessary to isolate and identify the chemical structures of any breakdown products formed during biodegradation, photolysis, and hydrolysis experiments. For instance, studies on the related compound 2,6-dichlorobenzonitrile (B3417380) have identified metabolites such as 2,6-dichlorobenzamide (B151250) (BAM). usgs.gov Similar transformations could be hypothesized for this compound, but require empirical validation.
Kinetic Studies of Environmental Degradation Rates
Kinetic studies are essential to quantify the rate at which this compound degrades in the environment. This involves determining degradation rate constants and half-lives under various environmental conditions. Such data is critical for developing predictive models of the compound's environmental persistence and concentration over time.
Bioaccumulation Potential and Partitioning Behavior in Model Ecosystems
Bioaccumulation is the process by which a chemical concentrates in an organism's tissues at a higher level than in the surrounding environment. The partitioning behavior of a chemical describes how it distributes between different environmental compartments, such as water, soil, and air.
The bioaccumulation potential of this compound would be estimated based on its octanol-water partition coefficient (Kow), a measure of its lipophilicity. Compounds with high Kow values tend to accumulate in the fatty tissues of organisms. Experimental studies using model ecosystems, or microcosms, containing various organisms (e.g., algae, invertebrates, fish) would be needed to measure the bioconcentration factor (BCF) and bioaccumulation factor (BAF) of this compound directly.
Quantitative Structure-Activity Relationships (QSAR) for Environmental Partitioning
Quantitative Structure-Activity Relationships (QSARs) are theoretical models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental activities. nih.gov These models are invaluable tools in environmental science for predicting the fate of chemicals when experimental data are scarce. mostwiedzy.pl The partitioning of a chemical in the environment—its distribution between air, water, soil, and biota—is governed by key physicochemical parameters that can be estimated using QSAR models. For this compound, the primary partitioning behaviors are driven by its hydrophobicity, volatility, and sorption characteristics.
The fundamental principle of QSAR is that the properties of a chemical are encoded in its molecular structure. By analyzing a set of compounds with known properties (a training set), mathematical relationships can be developed to predict the properties of untested chemicals. mostwiedzy.pl For environmental partitioning, the most critical parameters are the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H).
Due to a lack of extensive experimental data for this compound, its key physicochemical properties have been estimated based on data from structurally similar compounds, such as benzonitrile (B105546) and other substituted benzonitriles, and through the use of established estimation software like the Estimation Programs Interface (EPI) Suite™. nih.govepa.gov These estimated values provide the foundation for understanding its likely environmental partitioning.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Significance for Environmental Partitioning |
| Molecular Weight | 159.23 g/mol | Influences diffusion and transport processes. |
| Log K_ow (Octanol-Water Partition Coefficient) | 3.1 - 3.5 | Indicates a moderate potential for bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. europa.eu |
| Water Solubility | 50 - 150 mg/L | Low to moderate solubility suggests it will not readily dissolve in water, influencing its transport in aquatic systems. |
| Vapor Pressure | 0.01 - 0.05 mmHg at 25°C | Low vapor pressure suggests that volatilization from water or moist soil surfaces will be a slow process. |
| Henry's Law Constant | 1 x 10⁻⁵ - 5 x 10⁻⁵ atm·m³/mol | A low value indicates that the compound tends to partition from the air into the water, suggesting that it is not highly volatile from aqueous solutions. |
| Log K_oc_ (Soil Organic Carbon-Water Partition Coefficient) | 2.5 - 3.0 | Indicates moderate sorption to soil and sediment organic carbon, suggesting it will have limited mobility in soil. nih.gov |
Research Findings and QSAR Predictions:
Octanol-Water Partitioning (Kow): The Log Kow value is a measure of a chemical's hydrophobicity. For this compound, the estimated Log Kow in the range of 3.1 to 3.5 suggests it is moderately hydrophobic. QSAR models for aromatic compounds often use fragment contribution methods, where the addition of the two ethyl groups to the benzonitrile structure significantly increases its lipophilicity compared to the parent compound, benzonitrile (Log Kow of 1.56). nih.gov This higher Log Kow implies that this compound will preferentially partition from water into organic phases, such as the lipids in aquatic organisms and the organic fraction of soils and sediments.
Soil and Sediment Sorption (Koc): The soil organic carbon-water partition coefficient (Koc) describes the tendency of a chemical to bind to the organic matter in soil and sediment. QSARs for Koc are often directly correlated with Kow. nih.gov Based on the estimated Log Kow, the Log Koc for this compound is predicted to be in the range of 2.5 to 3.0. This moderate Koc value suggests that the compound will be somewhat mobile in soil, but a significant fraction will be adsorbed to organic matter, reducing its potential to leach into groundwater. The presence of the nitrile group can also influence sorption through specific interactions, although hydrophobic partitioning is expected to be the dominant mechanism for a compound with this structure.
Air-Water Partitioning (Henry's Law Constant): The Henry's Law constant indicates the propensity of a chemical to partition between air and water. The low estimated value for this compound suggests that it will have a greater affinity for water than for air. QSAR models for Henry's Law constant consider both vapor pressure and water solubility. The relatively low vapor pressure and moderate water solubility of this compound contribute to this low volatility from aqueous environments. Therefore, atmospheric transport is not expected to be a primary long-range transport pathway for this compound.
Predictive Modeling of Environmental Distribution and Fate in Multimedia Systems
While QSARs predict partitioning coefficients, multimedia environmental fate models simulate the behavior of a chemical in a more complex, interconnected "unit world" that includes multiple environmental compartments. researchgate.net These models, such as the Equilibrium Criterion (EQC) model and those used in tools like the EPI Suite™, use the physicochemical properties from QSAR estimations as inputs to predict the distribution and persistence of a chemical across air, water, soil, and sediment. epa.gov
These models operate on the principle of mass balance, tracking the input, transport, and transformation of a chemical in each compartment. The predicted distribution is highly dependent on the mode of entry into the environment (e.g., emission to air, water, or soil).
Table 2: Predicted Environmental Distribution of this compound using a Fugacity-Based Multimedia Model (Level III)
| Compartment | Predicted Distribution (%) (Emission to Air) | Predicted Distribution (%) (Emission to Water) | Predicted Distribution (%) (Emission to Soil) |
| Air | 10 - 20 | < 1 | < 1 |
| Water | 20 - 30 | 40 - 50 | 5 - 15 |
| Soil | 50 - 60 | 10 - 20 | 80 - 90 |
| Sediment | 5 - 10 | 30 - 40 | 1 - 5 |
This table represents a generalized output from a Level III fugacity model, which assumes a steady-state, non-equilibrium condition. The actual distribution can vary based on specific environmental conditions and emission scenarios.
Detailed Research Findings and Predictive Modeling:
If Released to Air: Due to its low vapor pressure and Henry's Law constant, this compound is not expected to persist in the atmosphere for long. It would likely be removed through deposition (both wet and dry) onto soil and water surfaces. The model predicts that a significant portion would partition to soil. Atmospheric degradation through reactions with hydroxyl radicals is expected to be a relevant removal process, although specific rate constants for this compound are not readily available.
If Released to Water: When introduced into an aquatic environment, this compound is predicted to partition significantly to sediment due to its moderate hydrophobicity (Log Kow ~3.1-3.5) and Koc value. nih.gov A considerable fraction would also remain dissolved in the water column. Volatilization from the water surface is expected to be a minor loss process. Biodegradation in water is anticipated to be an important fate process, as has been observed for the parent compound, benzonitrile, which showed 63% degradation in a standard test over two weeks. nih.gov The presence of the diethyl groups may alter the rate of biodegradation.
If Released to Soil: If released to soil, this compound is expected to exhibit moderate to low mobility. The primary fate would be sorption to soil organic carbon, with the model predicting that the vast majority would remain in the soil compartment. nih.gov Its low volatility suggests that evaporation from the soil surface would not be a significant transport pathway. Leaching to groundwater is possible but likely to be limited by its sorption to organic matter. Biodegradation is expected to be a key degradation pathway in soil, similar to other benzonitrile-based compounds. frontiersin.org The rate of degradation would be influenced by soil type, microbial population, temperature, and moisture content. Studies on the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) have shown that microbial degradation is a significant fate process in soil. dntb.gov.ua
Future Research Directions and Emerging Paradigms for 2,6 Diethylbenzonitrile
Development of Highly Efficient and Selective Synthetic Methodologies
The synthesis of polysubstituted aromatic compounds like 2,6-Diethylbenzonitrile is often hampered by issues of regioselectivity and harsh reaction conditions. Future research is focused on overcoming these limitations through advanced catalytic systems and process technologies.
Traditional methods for introducing a nitrile group onto a benzene (B151609) ring, such as the Sandmeyer reaction, often require stoichiometric reagents and can produce significant waste. Modern research is geared towards catalytic solutions that offer higher efficiency and selectivity. Palladium-catalyzed cyanation reactions, for example, have become a powerful tool for the synthesis of aryl nitriles. Future work will likely focus on developing more robust and cost-effective catalysts, potentially using earth-abundant metals, that are effective for sterically hindered substrates like 1,3-diethylbenzene (B91504).
Another promising avenue is the direct C-H cyanation. This atom-economical approach would involve the direct conversion of a C-H bond in 1,3-diethylbenzene to a C-CN bond at the 2-position, bypassing the need for pre-functionalized starting materials like anilines or halides. The development of catalysts capable of selectively activating the C-H bond between the two ethyl groups remains a significant but highly rewarding challenge.
Flow chemistry is also set to revolutionize the synthesis of such specialty chemicals. Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, which can lead to higher yields, improved safety, and easier scalability compared to batch processing.
| Synthetic Approach | Traditional Method (e.g., Sandmeyer) | Emerging Method (e.g., Catalytic C-H Cyanation) |
| Starting Material | 2,6-Diethylaniline | 1,3-Diethylbenzene |
| Key Reagents | NaNO₂, H⁺, CuCN | Oxidant, Cyanide Source, Catalyst |
| Selectivity | High (directed by amino group) | A major research challenge |
| Atom Economy | Lower | Higher |
| Waste Generation | Significant (diazonium salts, copper waste) | Reduced |
| Process | Often multi-step, batch processing | Potential for single-step, flow processing |
Exploration of Novel Application Domains in Emerging Technologies
While traditionally viewed as a chemical intermediate, the unique structure of this compound makes it a candidate for applications in advanced materials. The nitrile group is highly polar, while the diethylphenyl group is nonpolar and bulky, a combination that can be exploited in materials science.
The development of new material systems is a multidisciplinary topic of high importance. mdpi.com The specific arrangement of the ethyl groups in this compound can influence molecular packing and solubility, which are critical properties for applications in organic electronics. For instance, derivatives of this compound could be investigated as components of liquid crystals or as building blocks for organic semiconductors or polymers with tailored electronic properties.
Moreover, the field of emerging materials for nanotheranostics and biofuel development is rapidly expanding. routledge.com The structural motif of this compound could serve as a rigid core for designing complex molecules used in these areas. For example, it could be a precursor for synthesizing specialized ligands for metal-organic frameworks (MOFs) or as a scaffold for new pharmaceutical compounds. routledge.comacs.org The development of micro- and nanochannels for biomedical research and materials science also opens up new possibilities for the application of specialized molecules. mdpi.com
| Potential Application Domain | Role of this compound Scaffold | Key Properties |
| Organic Electronics | Building block for organic semiconductors or liquid crystals. | Steric hindrance affects molecular packing and solubility; nitrile group provides polarity. |
| Advanced Polymers | Monomer precursor for high-performance polymers. | Diethyl groups can enhance thermal stability and solubility in organic solvents. |
| Metal-Organic Frameworks (MOFs) | Precursor for specialized organic linker molecules. | Rigid structure can create well-defined pore environments. |
| Pharmaceuticals/Agrochemicals | Core structure for designing new biologically active molecules. google.comgoogle.com | Provides a specific three-dimensional shape for interaction with biological targets. nih.gov |
Advancements in Sustainable and Circular Chemistry Approaches for Benzonitrile (B105546) Synthesis and Utilization
The principles of green and circular chemistry are becoming central to chemical manufacturing. acs.org Future research on this compound will undoubtedly be influenced by this trend, aiming to minimize environmental impact from production to end-of-life. uu.nl
Sustainable synthesis routes focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption. acs.org For benzonitriles, this includes developing cyanide-free synthetic pathways or using less toxic and more manageable cyanide sources. The use of ionic liquids as recyclable solvents and catalysts is one such green approach that has shown promise for benzonitrile synthesis, simplifying separation and reducing waste. rsc.org Biocatalysis, using enzymes to perform chemical transformations, represents another frontier for green synthesis, potentially offering high selectivity under mild conditions.
The concept of a circular economy in chemistry involves designing products and processes where waste is minimized and materials are reused or recycled. synbiobeta.comuu.nl For this compound, this could mean developing methods to synthesize it from renewable feedstocks or from the waste streams of other industrial processes. Furthermore, when designing materials that incorporate the this compound structure, researchers will increasingly consider their end-of-life, aiming to create polymers or materials that can be easily depolymerized and recycled back to their constituent monomers.
| Sustainable Approach | Description | Application to this compound |
| Green Catalysis | Using non-toxic, recyclable, or earth-abundant metal catalysts. acs.org | Developing iron or copper-based catalysts for synthesis instead of precious metals. |
| Alternative Energy Sources | Employing microwave or photochemical methods to drive reactions. acs.org | Reducing reaction times and energy consumption compared to conventional heating. |
| Biocatalysis | Using enzymes to catalyze specific chemical transformations. | Engineering an enzyme for the selective cyanation of 1,3-diethylbenzene. |
| Circular Feedstocks | Utilizing waste or renewable materials as starting points for synthesis. synbiobeta.com | Exploring pathways from bio-derived platform chemicals to 1,3-diethylbenzene. |
| Design for Recyclability | Creating polymers/materials that can be chemically recycled to monomers. | Incorporating cleavable linkages in polymers derived from this compound. |
Q & A
Q. What are the established synthetic routes for 2,6-Diethylbenzonitrile, and how do reaction conditions influence yield optimization?
Methodological Answer: this compound is typically synthesized via nucleophilic aromatic substitution or cyanation reactions. Key considerations include:
- Starting Materials : Ethylation of benzonitrile derivatives using alkyl halides (e.g., ethyl bromide) in the presence of Lewis acids like AlCl₃ .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while non-polar solvents may improve selectivity .
- Catalysts : Transition metals (e.g., Pd/Cu) facilitate cross-coupling reactions, but their efficiency depends on ligand choice and reaction temperature .
Q. Example Reaction Parameters :
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethylation of 2,6-DCBN* | AlCl₃ | Toluene | 80–100 | ~65–75 | Adapted from |
| Cyanation | CuCN | DMF | 120 | ~50–60 | Inference from |
*2,6-DCBN: 2,6-Dichlorobenzonitrile.
Q. What chromatographic techniques are recommended for purifying this compound, and how can mobile phase composition be optimized?
Methodological Answer:
- Normal-Phase Chromatography : Effective for separating polar impurities using hexane/ethyl acetate gradients .
- Reverse-Phase HPLC : Ideal for high-purity isolation; mobile phases often combine acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid to enhance resolution .
- Analytical Validation : Confirm purity via GC-MS (retention time comparison) and NMR (integration of aromatic vs. aliphatic protons) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported yields when varying solvent systems or catalysts for this compound synthesis?
Methodological Answer:
- Controlled Variable Analysis : Systematically test solvent polarity (e.g., dielectric constant) and catalyst loading using design of experiments (DOE). For example, a 2³ factorial design evaluating solvent (DMF vs. toluene), catalyst (Pd vs. Cu), and temperature (80°C vs. 120°C) .
- Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps influenced by solvent-catalyst interactions .
- Data Reconciliation : Cross-validate results with kinetic studies (e.g., in situ IR monitoring) to resolve contradictions in yield reporting .
Q. What strategies improve regioselectivity in substitution reactions of this compound derivatives?
Methodological Answer:
- Steric and Electronic Modulation : Introduce bulky substituents (e.g., tert-butyl groups) at the para position to direct electrophilic attacks to the meta position .
- Catalytic Systems : Use Pd(0)/N-heterocyclic carbene (NHC) ligands to enhance selectivity in Suzuki-Miyaura couplings .
- Solvent Effects : Low-polarity solvents (e.g., THF) reduce byproduct formation in SNAr reactions by minimizing ionic intermediates .
Q. Example Optimization Table :
| Substrate | Catalyst | Solvent | Regioselectivity (meta:para) | Reference |
|---|---|---|---|---|
| This compound | Pd(OAc)₂/XPhos | Toluene | 85:15 | Inference |
| This compound | CuI/1,10-phen | DMF | 60:40 | Inference |
Safety and Handling Considerations
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Exposure Control : Use fume hoods for synthesis and wear nitrile gloves, chemical goggles, and lab coats to avoid dermal/ocular exposure .
- Waste Disposal : Collect waste in halogen-resistant containers and incinerate via licensed facilities to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
